N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Description
N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O3S and its molecular weight is 440.9. The purity is usually 95%.
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Scientific Research Applications
Structural Elucidation and Synthesis
Studies have demonstrated the versatility of thiophene derivatives in synthesizing novel compounds with potential biological activities. One notable research outlines the synthesis of [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, starting from 1,3-Di(thiophen-2-yl)prop-2-en-1-one. These compounds were evaluated for antimicrobial activities, showcasing the potential of thiophene derivatives in generating bioactive molecules (Gomha et al., 2018).
Biological Activity
The synthesized derivatives of thiophene and pyrimidine have been screened for various biological activities. For instance, some derivatives have shown central nervous system depressant activity, indicating the potential for discovering new sedatives (Manjunath et al., 1997). Additionally, compounds targeting the translocator protein (18 kDa) for imaging with PET have been developed, highlighting the importance of these derivatives in diagnostic applications (Dollé et al., 2008).
Antimicrobial and Antifungal Potency
Novel heterocyclic compounds containing thiophene and pyrimidine structures have been evaluated for antimicrobial and antifungal activities. Research findings indicate that certain derivatives possess potent antibacterial and antifungal properties, suggesting their potential use in developing new antimicrobial agents (Nunna et al., 2014).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3S/c22-16-7-2-1-5-14(16)11-24-18(27)13-25-17-8-3-9-23-19(17)20(28)26(21(25)29)12-15-6-4-10-30-15/h1-10H,11-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLRSEIURBHBFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CS4)N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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